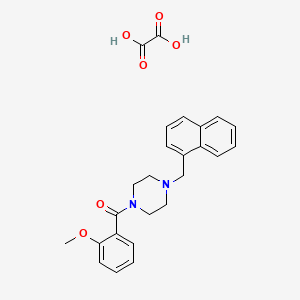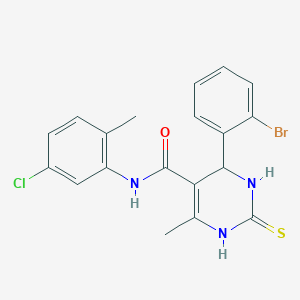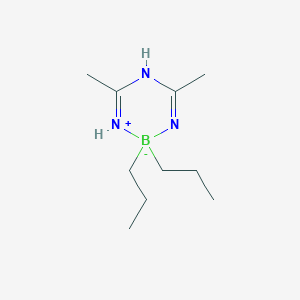![molecular formula C17H18N2O3 B5155243 N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide, commonly known as CPP or CPPene, is a synthetic compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. CPPene belongs to the class of furan-2-carboxamides and is known to exhibit anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of CPPene involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. CPPene inhibits PARP, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. Additionally, CPPene inhibits the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response.
Biochemical and Physiological Effects:
CPPene has been shown to have a number of biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting PARP, leading to the accumulation of DNA damage. It also inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. In addition, CPPene has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation.
实验室实验的优点和局限性
One of the advantages of using CPPene in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been shown to be effective in inhibiting the growth of various cancer cell lines and suppressing the production of pro-inflammatory cytokines. However, one of the limitations of using CPPene is its potential toxicity. Studies have shown that CPPene can induce liver toxicity in mice, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on CPPene. One area of research is the development of novel CPPene derivatives with improved anti-cancer and anti-inflammatory properties. Another area of research is the investigation of the potential of CPPene as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of CPPene in humans and to identify potential drug interactions.
合成方法
The synthesis of CPPene involves the reaction between 3-(1-piperidinylcarbonyl)phenylboronic acid and furan-2-carboxylic acid. The reaction is catalyzed by palladium and is carried out under an inert atmosphere. The resulting compound is then purified by column chromatography to obtain CPPene in its pure form.
科学研究应用
CPPene has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPPene works by inducing apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation. In addition to its anti-cancer properties, CPPene has also been shown to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
属性
IUPAC Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLXXGYQUPREGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)
